molecular formula C12H13F4NO3 B6004876 N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B6004876
M. Wt: 295.23 g/mol
InChI Key: PJTNZIQGBGUHDT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group, a tetrafluoromethoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 2-ethoxyaniline with tetrafluoromethoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanoic acid, while reduction may produce N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamine.

Scientific Research Applications

N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanoic acid
  • N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamine
  • N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropyl chloride

Uniqueness

N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to its combination of ethoxyphenyl and tetrafluoromethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO3/c1-3-20-9-7-5-4-6-8(9)17-10(18)11(13,19-2)12(14,15)16/h4-7H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNZIQGBGUHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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